2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C13H14ClN3OS2 |
|---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H14ClN3OS2/c1-6(2)10-9(16-12(14)20-10)11(18)17-13-15-7-4-3-5-8(7)19-13/h6H,3-5H2,1-2H3,(H,15,17,18) |
InChI Key |
UPKLSJUDHMRNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=NC3=C(S2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,6-Dihydro-4H-Cyclopenta[d]Thiazol-2-Amine
The cyclopenta[d]thiazole scaffold is synthesized via cyclocondensation of cyclopentanone with thiourea derivatives. A representative protocol involves:
- Reagents : Cyclopentanone (1.0 eq), thiourea (1.2 eq), elemental sulfur (1.0 eq)
- Conditions : Ethanol solvent, triethylamine (0.5 eq), reflux at 80°C for 6–8 hours.
- Yield : 75–85% after recrystallization (1,4-dioxane).
Mechanistic Insight :
The reaction proceeds through enamine intermediate formation, followed by sulfur incorporation to close the thiazole ring.
Functionalization with Isopropyl and Chloro Groups
The 5-isopropyl and 2-chloro substituents are introduced via electrophilic substitution and chlorination:
- Isopropyl Introduction :
- Chlorination :
Carboxamide Formation via Peptide Coupling
Synthesis of 2-Chloro-5-(Propan-2-Yl)-1,3-Thiazole-4-Carboxylic Acid
The carboxylic acid precursor is prepared by hydrolysis of its ethyl ester:
Amide Coupling with Cyclopenta[d]Thiazol-2-Amine
The final carboxamide is formed using coupling agents:
- Reagents : 2-Chloro-5-isopropyl-1,3-thiazole-4-carboxylic acid (1.0 eq), EDC (1.5 eq), DMAP (0.2 eq)
- Conditions : Dichloromethane, room temperature, 24 hours.
- Yield : 78% after silica gel chromatography (hexane:ethyl acetate, 4:1).
Alternative Pathways and Optimization
One-Pot Cyclization and Functionalization
A streamlined method combines cyclocondensation and chlorination:
Microwave-Assisted Synthesis
Accelerates reaction times for amide coupling:
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Classical Cyclocondensation | Cyclocondensation → Chlorination → Coupling | 70 | 95 | High reproducibility |
| One-Pot Synthesis | Combined cyclization/chlorination | 62 | 88 | Fewer steps, faster |
| Microwave-Assisted | Accelerated coupling | 82 | 97 | Energy-efficient, scalable |
Critical Reaction Parameters
Temperature and Solvent Effects
Catalytic Systems
- Triethylamine : Optimal for cyclocondensation (prevents protonation of intermediates).
- DMAP : Enhances amide coupling efficiency by activating carboxyl groups.
Structural Characterization Data
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve safety during chlorination steps.
- Purification : Simulated moving bed (SMB) chromatography enhances throughput.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom in the compound can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or other peroxides.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amine derivatives from the reduction of the carboxamide group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its structure suggests potential interactions with biological targets, making it a promising lead compound for drug development.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their properties:
*Estimated molecular weight based on substitution differences from bromo analog in .
Key Structural Differences and Implications
- Halogen Substitution (Cl vs. Br): The bromo analog () differs by replacing chlorine with bromine. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility. Chlorine’s electronegativity could improve binding specificity in target proteins .
- LogP Variations: Compounds in exhibit logP values ranging from 3.53 to 3.86, indicating moderate lipophilicity. The target compound’s isopropyl and cyclopentane groups likely confer similar logP, balancing membrane permeability and solubility .
Biological Activity
The compound 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a thiazole derivative with potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is . Its structure features a thiazole ring and a cyclopentathiazole moiety, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing thiazole and cyclopentathiazole structures exhibit various biological activities, including:
- Antitumor Activity : Thiazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells.
- Antimicrobial Effects : Many thiazole compounds possess antibacterial and antifungal properties.
- Enzyme Inhibition : These compounds can interact with enzymes involved in critical metabolic pathways.
The biological activity of 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is primarily attributed to its ability to:
- Interact with Enzymes : The compound may inhibit enzymes such as cytochrome P450, impacting drug metabolism and cellular processes.
- Modulate Cell Signaling Pathways : It can influence pathways related to apoptosis and cell proliferation by activating or inhibiting specific proteins.
- Oxidative Stress Response : The compound has been observed to interact with oxidative stress-related enzymes like superoxide dismutase and catalase, potentially modulating their activity.
Antitumor Activity
A study evaluating various thiazole derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines. For instance, derivatives similar to the target compound were tested against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, showing IC50 values in the micromolar range .
Antimicrobial Properties
Thiazole derivatives have been reported to exhibit antimicrobial activity against a range of pathogens. For example, compounds structurally related to the target compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Enzyme Interaction Studies
Research on enzyme interactions revealed that the target compound could bind to active sites on specific enzymes, thereby inhibiting their function. This characteristic is crucial for its potential use in therapeutic applications targeting metabolic diseases .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antitumor Activity | Evaluated against HCT-116 and MCF-7 cell lines; IC50 values of 6.2 μM and 27.3 μM respectively | Suggests potential for development as an anticancer agent |
| Study 2: Antimicrobial Activity | Tested against various bacterial strains; showed significant inhibition | Highlights its potential use as an antimicrobial agent |
| Study 3: Enzyme Interaction | Investigated binding affinity with cytochrome P450; inhibited activity significantly | Supports its role in modulating drug metabolism |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling thiazole and cyclopenta-thiazol moieties. Key steps include:
- Amide bond formation : Reacting a chloro-substituted thiazole-4-carboxylic acid derivative with the amino group of the dihydrocyclopenta-thiazolamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Solvent and temperature control : Reactions are conducted under inert atmospheres (N₂/Ar) at 0–25°C to prevent oxidation of sensitive thiazole rings .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol-DMF mixtures .
- Optimization : Use Design of Experiments (DoE) to assess variables (e.g., solvent polarity, catalyst loading). Statistical models (e.g., response surface methodology) can identify optimal yields .
Q. How is the purity and structural integrity of this compound verified?
- Analytical techniques :
- TLC : Monitor reaction progress using silica plates with UV visualization (Rf comparison to standards) .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing cyclopenta-thiazol protons at δ 2.8–3.2 ppm) and absence of unreacted intermediates .
- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and detects impurities (<95% purity requires re-purification) .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cyclopenta ring conformation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Root causes : Variations in assay conditions (e.g., cell line specificity, solvent DMSO% affecting solubility) or structural tautomerism (thione-thiol equilibria altering binding) .
- Strategies :
- Standardized bioassays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls .
- Tautomer analysis : Use UV-Vis and ¹H NMR to quantify dominant tautomeric forms under physiological pH .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify confounding variables .
Q. What computational methods predict the binding affinity and selectivity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Key parameters:
- Grid box placement : Focus on ATP-binding pockets for kinase inhibition studies .
- Scoring functions : MM-GBSA refines affinity predictions by incorporating solvation effects .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
- QSAR models : Train models on thiazole derivative datasets to correlate substituent effects (e.g., chloro vs. methyl groups) with IC₅₀ values .
Q. How can researchers design derivatives to improve metabolic stability?
- Metabolic hotspots : Identify labile sites (e.g., cyclopenta-thiazol NH) via hepatic microsome assays .
- Derivatization strategies :
- Bioisosteric replacement : Substitute the propan-2-yl group with trifluoromethyl to reduce CYP450-mediated oxidation .
- Prodrug approaches : Introduce ester moieties at the carboxamide group for delayed hydrolysis in plasma .
- In vitro ADME : Assess stability in human liver microsomes (HLM) and permeability via Caco-2 monolayers (Papp >1×10⁻⁶ cm/s) .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound?
- Key factors :
- pH-dependent solubility : Use potentiometric titration (e.g., Sirius T3) to measure intrinsic solubility (S₀) and pKa .
- Polymorphism : Screen for crystalline forms (e.g., Form I vs. Form II) via DSC and PXRD .
- Mitigation : Report solubility in standardized buffers (e.g., PBS pH 7.4) with detailed excipient information (e.g., 0.5% Tween-80) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
